4-Chloroquinoline-7-carboxylic acid

Overview

Description

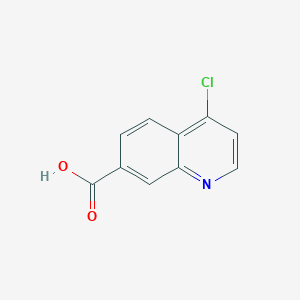

4-Chloroquinoline-7-carboxylic acid is a heterocyclic aromatic compound derived from the quinoline scaffold. Its structure features a chlorine atom at the 4-position and a carboxylic acid group at the 7-position of the bicyclic quinoline ring. The molecular formula is C₁₀H₆ClNO₂, with a molecular weight of 207.61 g/mol (estimated based on analogous compounds in ). The chlorine substituent and carboxylic acid group confer distinct electronic and steric properties, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinoline-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. In this method, an aniline derivative is reacted with a β-ketoester in the presence of a dehydrating agent to form the quinoline ring system.

Another approach involves the use of enaminones as intermediates Enaminones can be synthesized from the reaction of aniline derivatives with β-dicarbonyl compounds The enaminone is then cyclized under acidic conditions to form the quinoline ring system

Industrial Production Methods

In industrial settings, the production of this compound often involves multi-step processes that are optimized for high yield and purity. One such method includes the hydrolysis of this compound esters, followed by decarboxylation and chlorination steps. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at C-4 Chlorine

The chlorine atom at position 4 undergoes substitution with nucleophiles under controlled conditions (Table 1).

Mechanistic Insights :

- Aromatic nucleophilic substitution proceeds via a two-step addition-elimination mechanism, facilitated by the electron-withdrawing carboxylic acid group at C-7 .

- Alkaline conditions enhance reactivity by deprotonating the carboxylic acid, increasing the ring’s electron deficiency .

Carboxylic Acid Functionalization

The C-7 carboxylic acid group participates in esterification, amidation, and reduction (Table 2).

Key Observations :

- Esterification with methanol under acid catalysis achieves near-quantitative conversion .

- Amidation requires prior activation of the carboxylic acid to acyl chloride using SOCl₂ .

- Reduction to the alcohol is feasible but lower-yielding due to competing side reactions .

Ring Modification and Cross-Coupling

The quinoline core participates in palladium-catalyzed cross-coupling and cyclization reactions.

Applications :

- Suzuki coupling enables diversification of the C-4 position for drug discovery .

- Friedel-Crafts alkylation in nitrobenzene selectively functionalizes the quinoline ring .

Decarboxylation and Heterocycle Formation

Decarboxylation under thermal or acidic conditions generates reactive intermediates for heterocycle synthesis.

| Process | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal decarboxylation | CuI, Cs₂CO₃, dioxane, 80°C | 4-Chloroquinoline | 85% | |

| Diazotization | H₂SO₄, NaNO₂, 0°C → RT | 7-Hydroxyquinoline-4-carboxylic acid | 70% |

Notes :

- Decarboxylation is pivotal for synthesizing unsubstituted quinolines .

- Diazotization followed by hydrolysis introduces hydroxyl groups at C-7 .

Biological Activity and Derivatives

Derivatives exhibit pharmacological relevance, particularly as enzyme inhibitors and antimicrobial agents:

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloroquinoline-7-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in the treatment of autoimmune diseases and cancers.

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing immunomodulators, which are agents that modulate immune responses. For instance, it has been used to create aminoacyl indazole immunomodulators effective against thrombus formation and autoimmune conditions by inhibiting blood coagulation factor FXIIa .

Anticancer Activity

Recent studies highlight the role of this compound as a framework for developing inhibitors targeting Fibroblast Activation Protein (FAP), a promising target in cancer therapy. These inhibitors demonstrate potential in overcoming tumor resistance, showcasing the compound's relevance in oncological research .

Immunomodulatory Effects

A notable study explored the synthesis of a series of aminoacyl indazole derivatives from this compound. These derivatives exhibited significant immunomodulatory effects, providing insights into their mechanisms in regulating immune cell chemotaxis and cytokine production. The findings suggest that these compounds may offer new therapeutic avenues for managing autoimmune diseases .

Antitumor Activity

Another research effort focused on the synthesis of FAP inhibitors using this compound as a core structure. The study demonstrated that modifications at the 4-carboxyl and 7-hydroxyl positions could enhance the selectivity and potency of these inhibitors against tumor cells, indicating a promising direction for cancer treatment .

Chemical Properties and Safety Profile

This compound has specific chemical properties that make it suitable for pharmaceutical applications:

- Molecular Formula: C10H6ClNO2

- CAS Number: 13337-66-1

- Safety Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-Chloroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. The chlorine atom at the 4th position enhances the compound’s binding affinity to these targets, while the carboxylic acid group at the 7th position facilitates interactions with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for nuanced comparisons. Below is an analysis of key analogues, focusing on substitution patterns, biological activities, and chemical reactivity.

Structural Analogues: Substitution Position and Halogen Effects

Table 1: Comparison of Halogenated Quinoline Carboxylic Acids

Key Insights:

- Substitution Position: Moving the carboxylic acid from 7 to 4 (as in 7-chloroquinoline-4-carboxylic acid) reduces polarity, affecting solubility and interaction with hydrophilic targets .

- Halogen Effects: Fluorine substitution (e.g., in 7-Chloro-6-fluoroquinoline-2-carboxylic acid) enhances stability and bioavailability compared to chlorine-only analogues .

Functional Group Variations

Table 2: Impact of Functional Groups on Reactivity and Activity

| Compound Name | Functional Group | Key Differences vs. This compound | Applications | References |

|---|---|---|---|---|

| 7-Chloroquinoline-3-carbohydrazide | Carbohydrazide (NH-NH₂) at 3 | Replaces COOH with carbohydrazide, enabling Schiff base formation. | Antitubercular agents | |

| 7-Methoxyisoquinoline-4-carboxylic acid | Methoxy (7), COOH (4) | Methoxy group (electron-donating) increases solubility; isoquinoline core alters aromatic π-system. | Neuroprotective agents |

Key Insights:

- Carboxylic Acid vs. Carbohydrazide: The carboxylic acid group in this compound facilitates salt formation and hydrogen bonding, whereas carbohydrazides enable nucleophilic reactions .

- Methoxy Substitution : Methoxy groups improve solubility but reduce electrophilicity compared to chlorine .

Complex Derivatives with Multiple Substituents

Table 3: Multi-Substituted Quinoline Derivatives

| Compound Name | Substituents | Key Differences vs. This compound | Biological Activity | References |

|---|---|---|---|---|

| 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid | Cl (7), 4-Cl-phenyl (2), CH₃ (6), COOH (4) | Bulky aryl and methyl groups enhance lipophilicity and membrane permeability. | Antimalarial lead compound | |

| 3-Chloroisoquinoline-7-carboxylic acid | Cl (3), COOH (7), isoquinoline core | Isoquinoline scaffold alters electronic distribution; Cl at 3-position modifies binding affinity. | Kinase inhibitors |

Key Insights:

- Aryl and Alkyl Substituents: Compounds like 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid exhibit improved target selectivity due to steric effects .

- Core Modifications: Isoquinoline derivatives (e.g., 3-Chloroisoquinoline-7-carboxylic acid) interact differently with enzymes compared to quinoline-based analogues .

Research Findings and Trends

- Antimicrobial Activity: Halogenated quinolines (Cl, F) show broad-spectrum activity, with fluorine enhancing potency against resistant strains .

- Drug Design: Substituent position (e.g., COOH at 4 vs. 7) significantly impacts pharmacokinetics. For example, 7-chloroquinoline-4-carboxylic acid has higher logP (lipophilicity) than its 7-COOH counterpart, favoring blood-brain barrier penetration .

- Synthetic Challenges: Fluorine substitution at the 7-position is synthetically demanding due to side reactions, as noted in chloroquine analogue studies .

Biological Activity

4-Chloroquinoline-7-carboxylic acid is a heterocyclic compound belonging to the quinoline family, characterized by its molecular formula . This compound has garnered attention due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. The structural features of this compound, particularly the presence of a chlorine atom and a carboxylic acid group, enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This compound has been shown to influence several biochemical pathways:

- Enzyme Inhibition : It interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and can affect the pharmacokinetics of other drugs.

- Cell Signaling : The compound modulates cell signaling pathways, impacting gene expression and cellular metabolism. Studies indicate that it can alter the activity of kinases and transcription factors.

- Transport Mechanisms : this compound is transported within cells via specific transporters, influencing its distribution and efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The compound's structural similarities to known antibiotics suggest a potential mechanism of action involving interference with bacterial DNA gyrase, an essential enzyme for bacterial replication.

Antimalarial Activity

Quinoline derivatives are well-documented for their antimalarial effects. This compound has been tested against Plasmodium falciparum strains, including drug-resistant variants. Preliminary studies suggest that this compound possesses comparable efficacy to established antimalarials like chloroquine, particularly against resistant strains .

Anticancer Properties

Emerging evidence supports the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress. The compound's ability to modulate apoptotic pathways makes it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Antimalarial Testing : In vitro assays demonstrated that this compound effectively inhibited the growth of chloroquine-sensitive and resistant strains of P. falciparum. The compound exhibited an IC50 value comparable to that of chloroquine, highlighting its potential as an alternative treatment .

- Cancer Cell Studies : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP, suggesting its role as a pro-apoptotic agent in cancer therapy.

Data Tables

Properties

IUPAC Name |

4-chloroquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-4-12-9-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGVGPMZWPOPJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617198 | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49713-58-8 | |

| Record name | 4-Chloro-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49713-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.